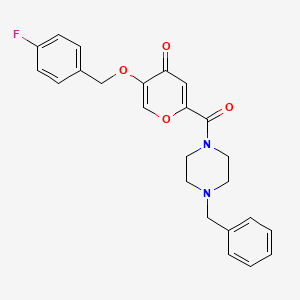

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of this compound are Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .

Mode of Action

The compound acts as a single digit nanomolar inhibitor of both PARP-1 and PARP-2 . It shows standalone activity against BRCA1-deficient breast cancer cell lines . The compound’s interaction with its targets results in the inhibition of PARP activation, an immediate cellular response to metabolic-, chemical-, or ionizing radiation-induced DNA damage .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 and PARP-2 . This inhibition disrupts the normal function of these enzymes, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .

Pharmacokinetics

The compound demonstrates good pharmacokinetic profiles and oral bioavailability . It also shows activity in vivo in an SW620 colorectal cancer xenograft model . .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of PARP activation and the subsequent accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .

Preparation Methods

The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.

Carbonylation: The benzylated piperazine is reacted with a carbonylating agent to introduce the carbonyl group.

Fluorobenzylation: The compound is further reacted with 4-fluorobenzyl chloride to introduce the fluorobenzyl group.

Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate to form the pyranone ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ester or amide bonds, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

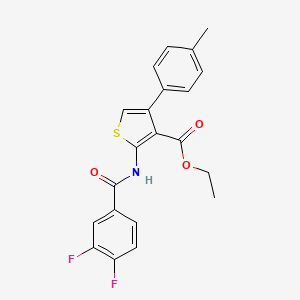

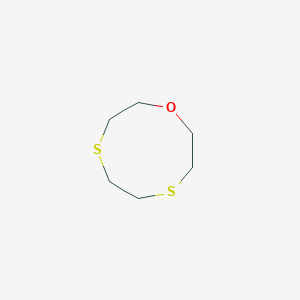

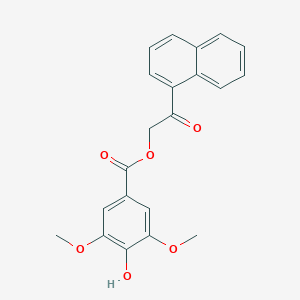

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one can be compared with other similar compounds, such as:

4-benzyl-2H-phthalazin-1-one: This compound also features a benzyl group and a heterocyclic ring, but differs in its overall structure and specific functional groups.

4-fluorobenzyl-2H-pyran-4-one: Similar in having a fluorobenzyl group and a pyranone ring, but lacks the piperazine and carbonyl functionalities.

Benzylpiperazine derivatives: These compounds share the piperazine ring and benzyl group but may have different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name |

2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQUTRXUOUPZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/new.no-structure.jpg)

![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)

![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)